L-Methionine-1-14C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

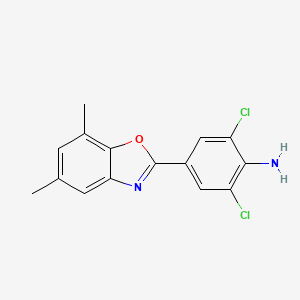

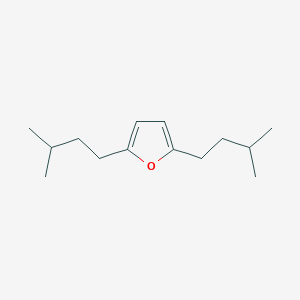

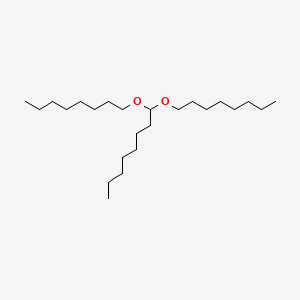

L-Methionine-1-14C is a radiolabeled form of the essential amino acid L-methionine, where the carbon-14 isotope is incorporated at the first carbon position. This compound is widely used in biochemical and medical research due to its ability to trace metabolic pathways and study protein synthesis, methylation processes, and other cellular functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Methionine-1-14C can be synthesized through various methods, including the incorporation of carbon-14 labeled precursors into the methionine molecule. One common method involves the use of [14C]bromoacetic acid, which reacts with homoserine to form this compound .

Industrial Production Methods: Industrial production of L-methionine typically involves chemical synthesis or microbial fermentation. Chemical synthesis often uses acrolein, methanethiol, and hydrogen cyanide as starting materials . Microbial fermentation, on the other hand, employs genetically engineered strains of Escherichia coli or Corynebacterium glutamicum to produce L-methionine from renewable resources .

Análisis De Reacciones Químicas

Types of Reactions: L-Methionine-1-14C undergoes various chemical reactions, including:

Oxidation: L-methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.

Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.

Substitution: The methyl group of methionine can be transferred to other molecules in transmethylation reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Methionine sulfoxide reductase enzyme.

Substitution: S-adenosylmethionine (SAM) as a methyl donor.

Major Products:

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Various methylated compounds.

Aplicaciones Científicas De Investigación

L-Methionine-1-14C is extensively used in scientific research due to its radiolabeled nature, which allows for precise tracking and measurement in various biological processes. Some key applications include:

Chemistry: Studying the kinetics and mechanisms of methionine-related reactions.

Biology: Investigating protein synthesis, methylation processes, and metabolic pathways.

Medicine: Exploring the role of methionine in cancer metabolism and other diseases.

Industry: Used in the production of radiolabeled compounds for research and diagnostic purposes

Mecanismo De Acción

L-Methionine-1-14C exerts its effects primarily through its incorporation into proteins and other biomolecules. The radiolabeled carbon allows researchers to track the compound’s movement and transformation within cells. Methionine is a precursor for S-adenosylmethionine (SAM), which is involved in methylation reactions that regulate gene expression and other cellular processes .

Comparación Con Compuestos Similares

L-Methionine: The non-radiolabeled form of the amino acid.

DL-Methionine: A racemic mixture of D- and L-methionine.

N-Acetyl-L-Methionine: A derivative used as a dietary supplement.

Uniqueness: L-Methionine-1-14C is unique due to its radiolabeled carbon, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and kinetics of methionine metabolism is crucial .

Propiedades

Fórmula molecular |

C5H11NO2S |

|---|---|

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-methylsulfanyl(114C)butanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+2 |

Clave InChI |

FFEARJCKVFRZRR-QRTGCQPVSA-N |

SMILES isomérico |

CSCC[C@@H]([14C](=O)O)N |

SMILES canónico |

CSCCC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)

![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)

![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)